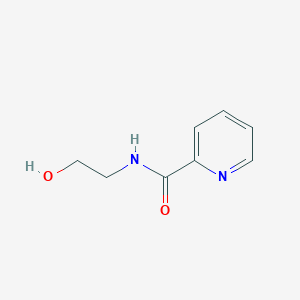

N-(2-Hydroxyethyl)picolinamide

CAS No.: 16347-06-1

Cat. No.: VC4563837

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16347-06-1 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 |

| IUPAC Name | N-(2-hydroxyethyl)pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-3-1-2-4-9-7/h1-4,11H,5-6H2,(H,10,12) |

| Standard InChI Key | SIUMVFGIULAFNI-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C(=O)NCCO |

Introduction

N-(2-Hydroxyethyl)picolinamide is a chemical compound belonging to the picolinamide class, which are derivatives of picolinic acid. This compound features a hydroxyethyl group attached to the nitrogen of the amide functional group, contributing to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of N-(2-Hydroxyethyl)picolinamide typically involves heating ethylnicotinate with an excess of 1-aminoethanol (or ethanolamine), resulting in a high yield of the desired product . This method was first documented by Samejima in 1960 .

Reaction Conditions:

-

Starting Materials: Ethylnicotinate and ethanolamine.

-

Yield: Approximately 92% under optimized conditions.

textEthylnicotinate + Excess Ethanolamine → N-(2-Hydroxyethyl)picolinamide (92% Yield)

Biological Activities and Applications

While specific biological activities for N-(2-Hydroxyethyl)picolinamide are not extensively documented in available literature, compounds within the picolinamide class have shown potential as enzyme inhibitors or receptor modulators due to their structural characteristics . These properties make them candidates for therapeutic applications in treating various diseases.

Potential Therapeutic Areas:

-

Neurological Disorders: Compounds similar to this one may interact with neurotransmitter systems.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High Performance Liquid Chromatography (HPLC) are commonly used to analyze its structure and purity.

Spectroscopic Data:

For detailed spectroscopic analysis like -NMR or -NMR data on related compounds, refer to studies involving similar structures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume